

Virulence Factors of *Staphylococcus aureus* ST93: A Technical Guide

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Introduction

Staphylococcus aureus sequence type 93 (ST93) has emerged as a significant community-associated methicillin-resistant *S. aureus* (CA-MRSA) clone, particularly in Australia, where it is a dominant and highly virulent strain.^{[1][2]} Associated with severe skin and soft tissue infections, necrotizing pneumonia, and invasive diseases, the heightened virulence of ST93 is attributed to a specific repertoire of virulence factors.^{[1][3][4]} This technical guide provides an in-depth analysis of the key virulence factors associated with *S. aureus* ST93, detailing their prevalence, the experimental protocols for their identification, and the regulatory pathways governing their expression.

Core Virulence Factors of *S. aureus* ST93

The pathogenicity of *S. aureus* ST93 is a multifactorial process involving a combination of toxins, adhesins, and immune evasion molecules. The most well-characterized virulence factors in this lineage are the Panton-Valentine Leukocidin (PVL) and alpha-hemolysin.

Toxins

Panton-Valentine Leukocidin (PVL): A bicomponent cytotoxin that creates pores in the membranes of leukocytes, leading to their lysis.^[3] The genes encoding PVL, *lukS-PV* and *lukF-PV*, are frequently present in ST93 isolates.^{[5][6]}

Alpha-Hemolysin (Hla): A pore-forming toxin that lyses a variety of host cells, contributing significantly to tissue damage. Studies have shown that ST93 strains often hyperexpress Hla, which is a key contributor to their enhanced virulence.[\[3\]](#)[\[7\]](#)

Enterotoxins: A family of superantigens that can cause food poisoning and toxic shock syndrome. While less defining than PVL for ST93, various enterotoxin genes can be present in the genomic background of this clone.

Quantitative Data on Virulence Factor Prevalence in *S. aureus* ST93

The following tables summarize the prevalence of key virulence factor genes in *S. aureus* ST93 isolates based on available literature.

Virulence Factor Gene	Prevalence in ST93 Isolates (%)	Reference
lukS-PV/lukF-PV (PVL)	54.3 - 95.1	[5]

Toxin Gene	Function
hla	Alpha-hemolysin, pore-forming toxin
lukS-PV/lukF-PV	Panton-Valentine Leukocidin, pore-forming cytotoxin
sea, seb, sec, etc.	Staphylococcal enterotoxins, superantigens
tst	Toxic shock syndrome toxin-1, superantigen

Experimental Protocols

This section details the methodologies for the identification and quantification of virulence factors in *S. aureus* ST93.

Multiplex PCR for Detection of Virulence Factor Genes

This protocol allows for the simultaneous detection of multiple virulence genes.

a. DNA Extraction:

- Culture *S. aureus* isolates on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.
- Harvest a single colony and suspend it in 100 µl of sterile nuclease-free water.
- Lyse the bacterial cells by heating at 100°C for 10 minutes.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.
- Use 1-2 µl of the supernatant containing the genomic DNA as the template for the PCR reaction.

b. PCR Amplification:

- Prepare a PCR master mix containing:
 - 10x PCR Buffer
 - dNTPs (10 mM each)
 - Forward and reverse primers for each target gene (10 µM each) (Refer to literature for specific primer sequences)
 - Taq DNA Polymerase
 - Nuclease-free water
- Add 1-2 µl of the DNA template to the master mix.
- Perform PCR with the following cycling conditions (example):
 - Initial denaturation: 94°C for 5 minutes
 - 30 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 55°C for 30 seconds

- Extension: 72°C for 1 minute
 - Final extension: 72°C for 7 minutes

c. Gel Electrophoresis:

- Analyze the PCR products on a 1.5-2% agarose gel stained with a suitable DNA stain.
- Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the expression levels of virulence genes.

a. RNA Extraction and cDNA Synthesis:

- Grow *S. aureus* isolates to the desired growth phase (e.g., mid-logarithmic or stationary).
- Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

b. qPCR Reaction:

- Prepare a qPCR reaction mix containing:
 - SYBR Green Master Mix
 - Forward and reverse primers for the gene of interest (10 μ M each)
 - cDNA template
 - Nuclease-free water
- Perform qPCR with cycling conditions such as:

- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

- Determine the cycle threshold (Ct) values for the target and a reference gene (e.g., 16S rRNA).
- Calculate the relative gene expression using the $\Delta\Delta Ct$ method.

agr Typing by Multiplex PCR

This protocol determines the agr group of an *S. aureus* isolate.

a. DNA Extraction: As described in the multiplex PCR protocol.

b. PCR Amplification:

- Use a set of primers specific for the hypervariable region of the agr locus, which can differentiate between agr types I, II, III, and IV in a single reaction.
- Follow a standard PCR protocol with an annealing temperature optimized for the specific primer set.

c. Gel Electrophoresis:

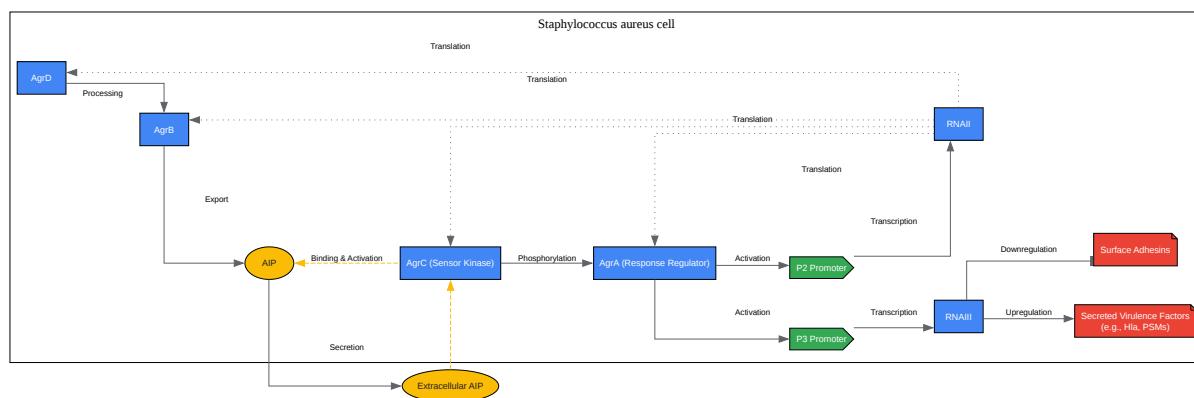
- Separate the PCR products on an agarose gel.
- The size of the amplified fragment will indicate the agr group of the isolate.

Signaling Pathways and Regulatory Networks

The expression of virulence factors in *S. aureus* is tightly controlled by a complex network of regulatory systems. The accessory gene regulator (agr) quorum-sensing system and the SaeRS two-component system are two of the most critical regulators.

agr Quorum-Sensing System

The agr system is a cell-density-dependent regulatory system that upregulates the expression of secreted virulence factors (e.g., toxins) and downregulates surface-associated proteins during the post-exponential growth phase.

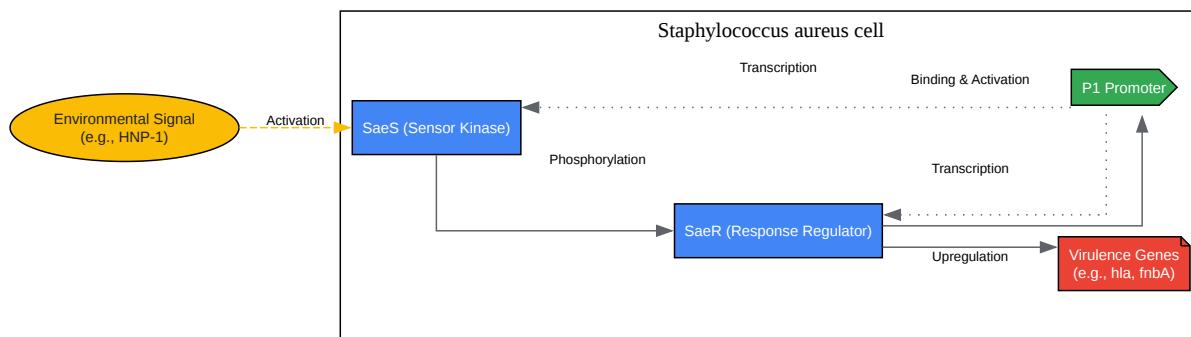


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Caption: The agr quorum-sensing signaling pathway in *S. aureus*.

SaeRS Two-Component System

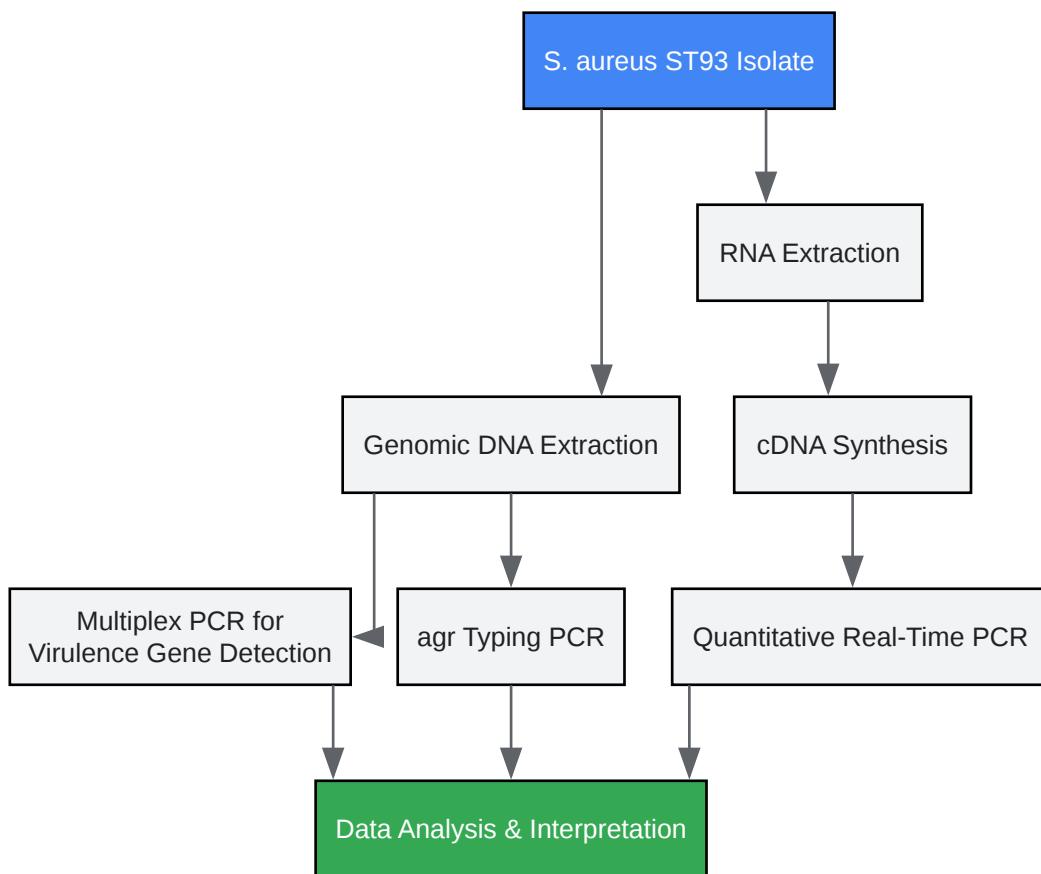
The SaeRS system responds to environmental signals, such as host-derived antimicrobial peptides, to regulate the expression of a broad range of virulence factors, including hemolysins and adhesins.

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Caption: The SaeRS two-component signaling pathway in *S. aureus*.

Experimental Workflow for Virulence Gene Analysis

The following diagram illustrates a typical workflow for the analysis of virulence factors in *S. aureus* ST93 isolates.



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Caption: Workflow for virulence gene analysis in *S. aureus* ST93.

Conclusion

Staphylococcus aureus ST93 is a highly virulent clone characterized by the frequent presence of the Panton-Valentine Leukocidin and hyperexpression of alpha-hemolysin. The expression of these and other virulence factors is under the tight control of complex regulatory networks, including the agr and SaeRS systems. Understanding the molecular basis of ST93 virulence is crucial for the development of novel diagnostic and therapeutic strategies to combat infections caused by this formidable pathogen. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the virulence characteristics of *S. aureus* ST93 and to evaluate the efficacy of new anti-virulence agents.

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